molecular formula C8H18N2 B2976680 [(2S)-1-propylpyrrolidin-2-yl]methanamine CAS No. 84225-92-3

[(2S)-1-propylpyrrolidin-2-yl]methanamine

Cat. No.: B2976680
CAS No.: 84225-92-3
M. Wt: 142.246
InChI Key: TZFATUOLQKYADA-QMMMGPOBSA-N
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Description

Historical Context and Initial Research Avenues for Analogous Pyrrolidine (B122466) Derivatives

The pyrrolidine ring is a ubiquitous structural motif found in a multitude of natural products, pharmaceuticals, and catalysts. nih.govmdpi.com Historically, research into pyrrolidine derivatives has been heavily influenced by the chemistry of the naturally occurring amino acid, L-proline. unibo.it The stereogenic center in proline has made it a cornerstone in the development of asymmetric catalysis. Early investigations into analogous pyrrolidine derivatives often involved modifications of the proline scaffold to fine-tune its catalytic activity and selectivity.

Initial research avenues for pyrrolidine derivatives focused on their utility as organocatalysts for a variety of asymmetric transformations, including aldol (B89426) and Michael reactions. researchgate.net The development of synthetic methods to access these derivatives has been a significant area of research, with numerous strategies emerging over the past few decades. mdpi.comnih.gov These methods often leverage readily available chiral precursors to construct the pyrrolidine core with high stereocontrol. The rich history of pyrrolidine chemistry provides a fertile ground for understanding the potential of newer derivatives like [(2S)-1-propylpyrrolidin-2-yl]methanamine.

Significance of Chiral Amines in Contemporary Chemical Research

Chiral amines are indispensable building blocks and catalysts in modern organic synthesis. nih.govgoogle.com Their importance stems from their ability to induce stereoselectivity in chemical reactions, a critical aspect in the synthesis of pharmaceuticals and other biologically active molecules where a specific enantiomer is often responsible for the desired therapeutic effect. nih.gov It is estimated that a significant percentage of small-molecule pharmaceuticals contain at least one chiral amine moiety. unibo.it

In contemporary chemical research, chiral amines are extensively utilized as ligands for transition metal catalysts and as organocatalysts in their own right. bldpharm.comuni.lu As ligands, they can create a chiral environment around a metal center, enabling highly enantioselective transformations. As organocatalysts, they can participate in a wide range of reactions, often mimicking the function of enzymes. The development of novel chiral amines continues to be a vibrant area of research, driven by the constant need for more efficient and selective synthetic methods.

Rationale for Comprehensive Investigation of this compound

The specific structure of this compound, featuring a propyl group on the nitrogen atom of the pyrrolidine ring and a primary amine on a methylene (B1212753) spacer, suggests several avenues for its application and warrants a thorough investigation.

The synthesis of this compound itself presents an interesting challenge and an opportunity for the development of new synthetic methodologies. The preparation of N-alkylated 2-(aminomethyl)pyrrolidines can be approached through various synthetic routes, including the reductive amination of (S)-2-(aminomethyl)pyrrolidine with propanal or the alkylation of a protected 2-(aminomethyl)pyrrolidine derivative. Fine-tuning these synthetic pathways to achieve high yields and enantiopurity is a key aspect of its research.

Table 1: Synthetic Approaches to N-Alkylated 2-(Aminomethyl)pyrrolidines

Method Precursors Key Reagents Potential Advantages Potential Challenges
Reductive Amination(S)-2-(Aminomethyl)pyrrolidine, PropanalReducing agents (e.g., NaBH(OAc)₃, H₂/Pd)Direct, one-pot procedurePotential for over-alkylation or side reactions
N-AlkylationProtected (S)-2-(aminomethyl)pyrrolidine, Propyl halideBase (e.g., K₂CO₃, Et₃N)Controlled, stepwise synthesisRequires protection/deprotection steps
From L-ProlineL-prolineMulti-step synthesis involving reduction and aminationReadily available chiral starting materialLonger synthetic sequence

The bidentate nature of this compound, with two nitrogen atoms at defined stereochemical positions, makes it an attractive candidate for a chiral ligand in transition metal catalysis. The combination of a secondary amine within the pyrrolidine ring and a primary amine in the side chain allows for the formation of stable chelate complexes with various metal centers. The propyl group on the ring nitrogen can influence the steric and electronic properties of the resulting metal complex, potentially leading to unique reactivity and selectivity in asymmetric catalysis. Research in this area would involve synthesizing metal complexes of this ligand and evaluating their performance in reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.

The pyrrolidine ring is considered a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional space. bldpharm.comnih.gov this compound can serve as a versatile precursor for the construction of more complex molecular scaffolds. The primary amine provides a handle for further functionalization, allowing for the attachment of various pharmacophores or other molecular fragments. This could lead to the development of novel libraries of compounds for drug discovery programs, targeting a wide range of biological targets. The chiral nature of the scaffold would be crucial in exploring stereoselective interactions with biological macromolecules.

Table 2: Physicochemical Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight ( g/mol ) Reference
This compoundC₈H₁₈N₂142.24Inferred from analogues
[(2S)-1-butylpyrrolidin-2-yl]methanamineC₉H₂₀N₂156.27
[(2S)-1-(2-Methylpropyl)pyrrolidin-2-yl]methanamineC₉H₂₀N₂156.27
[(2S)-1-benzylpyrrolidin-2-yl]methanamineC₁₂H₁₈N₂190.28

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S)-1-propylpyrrolidin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-2-5-10-6-3-4-8(10)7-9/h8H,2-7,9H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFATUOLQKYADA-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCC[C@H]1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84225-92-3
Record name (S)-(1-propylpyrrolidin-2-yl)methanamine
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Synthetic Methodologies and Derivatization Strategies for 2s 1 Propylpyrrolidin 2 Yl Methanamine

Stereoselective Synthesis of the Pyrrolidine (B122466) Core

The formation of the chiral pyrrolidine ring is a critical step that establishes the stereochemistry of the final compound. This is often achieved through asymmetric catalysis or by utilizing enantioselective routes that employ chiral starting materials.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis offers a powerful approach to constructing the pyrrolidine ring with high enantioselectivity. This can be achieved through several catalytic strategies, including:

1,3-Dipolar Cycloaddition Reactions: The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly versatile method for synthesizing enantiomerically enriched pyrrolidines. rsc.org This reaction allows for the creation of multiple stereocenters in a single step. The stereochemical outcome can often be controlled by the choice of a chiral catalyst, which can include metal complexes or organocatalysts. rsc.org

Organocatalysis: Chiral organocatalysts, such as those derived from proline, have been successfully employed in the asymmetric synthesis of pyrrolidine derivatives. nih.gov These catalysts can promote cascade reactions, such as Michael addition followed by cyclization, to afford highly functionalized pyrrolidines with excellent stereocontrol. researchgate.net The use of bifunctional organocatalysts that can activate both the nucleophile and the electrophile is a particularly effective strategy.

Metal-Catalyzed Cyclizations: Transition metal catalysts, particularly those based on palladium, rhodium, and copper, are widely used in the asymmetric synthesis of pyrrolidines. nih.govorganic-chemistry.org These catalysts can facilitate a variety of cyclization reactions, including intramolecular hydroaminations and C-H aminations, to produce the desired heterocyclic core with high enantiopurity. nih.gov For instance, copper-catalyzed intramolecular amination of unactivated C(sp3)-H bonds provides a direct route to pyrrolidines. organic-chemistry.org

Table 1: Comparison of Asymmetric Catalytic Methods for Pyrrolidine Synthesis

Catalytic Method Catalyst Type Key Features
1,3-Dipolar Cycloaddition Metal Complexes (e.g., Ag, Cu), Organocatalysts High versatility, formation of multiple stereocenters. rsc.org
Organocatalytic Cascade Proline derivatives, Thioureas Metal-free, environmentally benign, high stereocontrol. nih.govresearchgate.net
Metal-Catalyzed Cyclization Pd, Rh, Cu complexes High efficiency, broad substrate scope. nih.govorganic-chemistry.org

Enantioselective Routes to (S)-Pyrrolidine Intermediates

An alternative to asymmetric catalysis is the use of enantiomerically pure starting materials, often derived from the "chiral pool," to construct the pyrrolidine ring.

From (S)-Proline: (S)-Proline is a readily available and inexpensive chiral starting material for the synthesis of various pyrrolidine derivatives. The carboxylic acid and the secondary amine functionalities of proline provide convenient handles for further chemical modifications. For example, (S)-proline can be converted to (S)-pyrrolidine-2-carboxamide (prolinamide) which serves as a key intermediate. nih.gov

From Other Chiral Precursors: Other chiral molecules, such as amino acids, carbohydrates, and phenylglycinol, can also be utilized as starting materials for the stereoselective synthesis of the pyrrolidine core. nih.gov These routes often involve a series of well-established chemical transformations to build the pyrrolidine ring with the desired stereochemistry.

Installation of the N-Propyl Moiety

Once the chiral [(2S)-pyrrolidin-2-yl]methanamine core has been synthesized, the next step is the introduction of the propyl group onto the pyrrolidine nitrogen. This is typically achieved through either alkylation or reductive amination.

Alkylation Strategies for Secondary Amine Functionalization

Direct alkylation of the secondary amine of the pyrrolidine ring with a propylating agent is a straightforward approach.

Reaction with Propyl Halides: The reaction of [(2S)-pyrrolidin-2-yl]methanamine with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base can lead to the formation of the desired N-propylated product. The choice of base and solvent is crucial to control the reaction rate and minimize side reactions, such as over-alkylation of the primary amine on the methanamine side chain. To circumvent this, the primary amine is often protected with a suitable protecting group (e.g., Boc, Cbz) prior to N-alkylation.

Reductive Amination Protocols for N-Propylation

Reductive amination provides a milder and often more selective method for N-alkylation. This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding amine.

Reaction with Propanal: The reaction of [(2S)-pyrrolidin-2-yl]methanamine with propanal in the presence of a suitable reducing agent will yield [(2S)-1-propylpyrrolidin-2-yl]methanamine. As with direct alkylation, protection of the primary amine of the methanamine side chain is generally required to ensure selective N-propylation of the pyrrolidine nitrogen. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a particularly mild and selective choice that is compatible with a wide range of functional groups. nih.gov

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Key Characteristics
Sodium Triacetoxyborohydride STAB Mild and selective for imines over carbonyls. nih.gov
Sodium Cyanoborohydride NaBH3CN Effective but produces toxic cyanide byproducts.
Catalytic Hydrogenation H2, Pd/C "Green" method, but can sometimes lead to over-reduction.

Introduction of the Methanamine Side Chain

The final key structural feature of this compound is the methanamine side chain at the C2 position of the pyrrolidine ring. A common and efficient method for its introduction involves the reduction of a carboxamide group.

The synthesis of the precursor, (S)-pyrrolidine-2-carboxamide, can be achieved from (S)-proline. This involves the activation of the carboxylic acid group, for example, by conversion to an acid chloride or through the use of coupling agents, followed by reaction with ammonia (B1221849). unibo.it

Once the (S)-pyrrolidine-2-carboxamide is obtained, it can be reduced to the corresponding primary amine, [(2S)-pyrrolidin-2-yl]methanamine. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) in an ethereal solvent like tetrahydrofuran (B95107) (THF) is typically employed for this transformation. This reduction is generally high-yielding and proceeds without racemization of the chiral center. mdpi.com

Strategies for Carbon-Nitrogen Bond Formation

The synthesis of this compound involves two key carbon-nitrogen bond formations: the N-alkylation of the pyrrolidine ring with a propyl group and the formation of the exocyclic aminomethyl group.

N-Alkylation of the Pyrrolidine Ring: A common strategy for installing the N-propyl group is the reductive amination of a proline-derived precursor with propionaldehyde (B47417). This method involves the reaction of (S)-proline or its ester with propionaldehyde to form a transient iminium ion, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen with a palladium on carbon (Pd/C) catalyst. justia.com Alternatively, direct alkylation of the secondary amine of a proline derivative with a propyl halide (e.g., 1-bromopropane) in the presence of a base can achieve the same transformation. justia.com

Formation of the Aminomethyl Side Chain: The C2-aminomethyl group is typically introduced by the reduction of a corresponding amide or nitrile. A highly effective and stereoconservative route starts with (S)-proline, which is first N-propylated and then converted to N-propyl-(S)-prolinamide. patsnap.comrsc.org This amide is subsequently reduced to the target primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·S(CH₃)₂) are required for this transformation, as they can efficiently reduce the amide functional group without cleaving the pyrrolidine ring. justia.com

A summary of common reagents for the key reduction step is provided in the table below.

Precursor Functional GroupReagentProduct Functional GroupReference
Amide (-CONH₂)Lithium aluminum hydride (LiAlH₄)Amine (-CH₂NH₂) justia.com
Amide (-CONH₂)Borane dimethyl sulfide (B99878) complex (BH₃·SMe₂)Amine (-CH₂NH₂) justia.com
Nitrile (-CN)Catalytic Hydrogenation (H₂/Pd, Pt, or Ni)Amine (-CH₂NH₂) nih.gov
Nitrile (-CN)Lithium aluminum hydride (LiAlH₄)Amine (-CH₂NH₂) nih.gov

Precursor Selection for Aminomethylation

The selection of an appropriate precursor is critical for an efficient and stereoselective synthesis. Due to its inherent chirality and ready availability, (S)-proline is the most attractive and widely used starting material for synthesizing this compound. nih.gov

The synthetic pathway generally proceeds through key intermediates derived from (S)-proline:

(S)-Proline: The carboxylic acid group can be converted into an amide to form L-prolinamide. patsnap.comgoogle.comgoogle.com This intermediate, however, would require N-propylation after the formation of the aminomethyl group, which can sometimes lead to side reactions on the primary amine.

N-Propyl-(S)-proline: A more direct route involves the initial N-propylation of (S)-proline. The resulting N-propyl-(S)-proline can then be converted to N-propyl-(S)-prolinamide . This amide is an ideal immediate precursor, as its reduction directly yields the final product. justia.com

N-Propyl-(S)-proline esters: Ester derivatives, such as the methyl or ethyl ester, can also be used. These esters are typically converted to the corresponding amide by treatment with ammonia before the final reduction step. researchgate.net

The use of (S)-proline or its derivatives ensures that the stereochemistry at the C2 position of the pyrrolidine ring is retained throughout the synthesis, leading to the desired enantiopure product. nih.gov

Purification and Isolation Techniques for Enantiopure this compound

Achieving high enantiomeric purity is crucial for the application of chiral compounds. If the synthesis results in a racemic or enantiomerically impure mixture of (1-propylpyrrolidin-2-yl)methanamine, a chiral resolution step is necessary.

A well-established method for resolving chiral amines is the formation of diastereomeric salts using a chiral acid. mdpi.com For pyrrolidine-based amines, tartaric acid derivatives are effective resolving agents. The racemic amine is treated with an enantiopure chiral acid, such as L-(+)-tartaric acid, in a suitable solvent like ethanol (B145695) or methanol. This reaction forms a pair of diastereomeric salts which exhibit different solubilities.

Typical Resolution Process:

Salt Formation: The racemic amine is dissolved in a solvent and treated with a stoichiometric amount of the chiral resolving agent.

Fractional Crystallization: The solution is cooled or partially evaporated, causing the less soluble diastereomeric salt to crystallize out.

Isolation: The crystallized salt is isolated by filtration. This process can be repeated to improve diastereomeric purity.

Liberation of the Amine: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free enantiopure amine.

Final Purification: The final product is typically purified by extraction followed by distillation under reduced pressure.

An alternative approach involves enzymatic resolution, where an enzyme like lipase (B570770) selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. google.com

Synthesis of Derivatives and Analogues of this compound

The structural scaffold of this compound allows for modification at three primary locations: the pyrrolidine nitrogen, the methanamine side chain, and the pyrrolidine ring itself.

The N-propyl group can be readily replaced with a wide variety of other substituents. Starting from (S)-2-(aminomethyl)pyrrolidine (with a suitable protecting group on the primary amine), the pyrrolidine nitrogen can be functionalized via standard N-alkylation or N-acylation reactions. chemimpex.com

Examples of N-Substituent Modifications:

Reaction TypeReagent ExampleResulting N-Substituent
Reductive AminationAcetaldehyde / NaBH₃CNEthyl
AlkylationBenzyl bromide / K₂CO₃Benzyl
AcylationAcetyl chloride / TriethylamineAcetyl
SulfonylationBenzenesulfonyl chloride / Pyridine (B92270)Benzenesulfonyl

The primary amine of the methanamine side chain is a versatile functional handle for derivatization. It can undergo reactions such as alkylation, acylation, and sulfonylation to produce a range of analogues. researchgate.net For instance, reaction with aryl sulfonyl chlorides in the presence of a base like pyridine yields sulfonamides, while reaction with benzoyl chlorides yields benzamides. researchgate.net

Furthermore, the chain length can be extended. A synthetic route starting from N-propyl-(S)-prolinol, followed by conversion of the alcohol to a halide or tosylate and subsequent displacement with a cyanide or azide (B81097) anion, can lead to homologated side chains after reduction. nih.gov

Introducing substituents onto the pyrrolidine ring typically requires starting with a functionalized proline derivative. The use of commercially available hydroxyprolines, for example, provides a straightforward entry to C4-substituted analogues. Other positions can be functionalized through more complex multi-step syntheses. nih.gov The development of methods for synthesizing diversely substituted pyrrolidines has expanded the possibilities for creating complex analogues. mdpi.comnih.gov

Examples of Substituted Precursors and Resulting Analogues:

Starting MaterialPosition of SubstitutionResulting Analogue Structure
(2S,4R)-4-HydroxyprolineC4[(2S,4R)-4-Hydroxy-1-propylpyrrolidin-2-yl]methanamine
(2S,3S)-3-MethylprolineC3[(2S,3S)-3-Methyl-1-propylpyrrolidin-2-yl]methanamine
5,5-Dimethyl-(S)-prolineC5[(2S)-5,5-Dimethyl-1-propylpyrrolidin-2-yl]methanamine

These strategies enable the synthesis of a wide array of derivatives, facilitating structure-activity relationship studies and the fine-tuning of molecular properties.

Conformational Analysis and Spectroscopic Elucidation of 2s 1 Propylpyrrolidin 2 Yl Methanamine Structure

Advanced Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for confirming the molecular structure and stereochemistry of [(2S)-1-propylpyrrolidin-2-yl]methanamine. High-resolution NMR, vibrational spectroscopy, and mass spectrometry each provide unique and complementary information.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical and constitutional analysis of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In ¹H NMR, the chiral center at C2 significantly influences the chemical shifts of adjacent protons. The diastereotopic protons of the aminomethyl group (-CH₂-NH₂) and the protons on the pyrrolidine (B122466) ring are expected to show distinct signals. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning these proton and carbon signals unambiguously. The COSY spectrum reveals proton-proton coupling networks, while the HSQC spectrum correlates protons with their directly attached carbon atoms.

Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, offering insights into the molecule's preferred conformation in solution. For instance, NOE cross-peaks can help determine the relative orientation of the propyl group and the aminomethyl side chain with respect to the pyrrolidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₂ (propyl) 2.2 - 2.6 55 - 60
CH₂ (propyl) 1.4 - 1.6 20 - 25
CH₃ (propyl) 0.8 - 1.0 10 - 15
C2-H (pyrrolidine) 2.8 - 3.2 65 - 70
C3-H₂ (pyrrolidine) 1.6 - 2.0 25 - 30
C4-H₂ (pyrrolidine) 1.5 - 1.9 22 - 28
C5-H₂ (pyrrolidine) 2.9 - 3.3 50 - 55

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule. The key vibrational modes for this compound are associated with N-H, C-H, and C-N bonds.

N-H Stretching: The primary amine (-NH₂) group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching vibrations from the propyl group and the pyrrolidine ring are expected in the 2850-3000 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine is typically observed around 1590-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibrations of the tertiary amine within the ring and the primary amine of the side chain will appear in the fingerprint region, generally between 1000-1250 cm⁻¹.

Table 2: Key IR and Raman Vibrational Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Primary Amine (-NH₂) Asymmetric & Symmetric Stretch 3300 - 3500
Primary Amine (-NH₂) Bending (Scissoring) 1590 - 1650
Aliphatic C-H Stretching 2850 - 3000

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, which helps in confirming its structure. For this compound (C₈H₁₈N₂), the expected molecular weight is approximately 142.24 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in the mass spectrum is also characteristic. Common fragmentation pathways for this type of molecule include the loss of the propyl group, cleavage of the aminomethyl side chain, and fragmentation of the pyrrolidine ring. The most stable fragment is often the one containing the pyrrolidine ring, which can help in identifying the core structure.

Conformational Preferences and Dynamics of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations. Understanding these conformational preferences is crucial for a complete structural description.

The puckering of the pyrrolidine ring can be described by two primary conformations: the "envelope" (or "up" pucker) and the "twist" (or "down" pucker). nih.govresearchgate.net In the envelope conformation, four of the ring atoms are nearly coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. The specific atoms that are out of plane define the exact nature of the pucker. For proline and its derivatives, these are often referred to as Cγ-endo (UP) and Cγ-exo (DOWN) puckers. nih.govunito.it The energy barrier between these conformations is typically low, leading to a rapid interconversion at room temperature. The substituents on the ring, in this case, the propyl group at N1 and the aminomethyl group at C2, will influence the relative stability of these puckered forms.

Computational chemistry provides powerful tools to investigate the conformational landscape of the pyrrolidine ring. researchgate.net Methods such as Density Functional Theory (DFT) can be used to calculate the potential energy surface of the molecule, identifying the lowest energy (most stable) conformations and the transition states between them. unito.it

By systematically rotating the rotatable bonds (e.g., the C-N bond of the propyl group and the C-C bond of the aminomethyl group) and analyzing the ring pucker, a detailed conformational map can be generated. These calculations can predict the relative populations of different conformers in the gas phase or in solution (by using solvent models). researchgate.net The results of these computational studies can then be correlated with experimental data, such as NMR coupling constants and NOE effects, to provide a validated and comprehensive model of the molecule's three-dimensional structure and dynamics. Theoretical analyses have shown that dispersion interactions can be essential in accurately predicting the stability of different conformers. unito.it

Table 3: Mentioned Compounds

Compound Name

Intramolecular Interactions and Hydrogen Bonding Networks

The presence of two amine groups, a secondary amine within the pyrrolidine ring and a primary amine on the side chain, allows for the potential formation of intramolecular hydrogen bonds in this compound. These non-covalent interactions can play a significant role in stabilizing specific conformations of the molecule. nih.gov

The strength of this intramolecular hydrogen bond is expected to be influenced by the solvent environment. In nonpolar solvents, the intramolecular hydrogen bond would be more pronounced as it shields the polar amine groups from the nonpolar surroundings. In polar, protic solvents, however, intermolecular hydrogen bonding with the solvent molecules would compete with and potentially disrupt the intramolecular hydrogen bond.

Computational studies on related systems have shown that intramolecular hydrogen bonds can significantly impact the relative energies of different conformers. semanticscholar.org For this compound, conformers that allow for this internal hydrogen bonding are likely to be energetically favored in the gas phase or in nonpolar media. Spectroscopic techniques such as infrared (IR) spectroscopy could potentially provide evidence for such interactions through shifts in the N-H stretching frequencies.

It is also important to consider steric interactions that may influence the formation of hydrogen bonds. The N-propyl group on the pyrrolidine nitrogen introduces steric bulk, which could affect the puckering of the pyrrolidine ring and the optimal orientation for the aminomethyl group to engage in hydrogen bonding. The interplay between these steric and hydrogen bonding effects ultimately determines the dominant conformational isomers in a given environment.

Chiroptical Properties of this compound

The presence of a stereocenter at the C2 position of the pyrrolidine ring endows this compound with chirality, making it optically active. Its chiroptical properties can be investigated using techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy. creative-biostructure.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org The resulting CD spectrum provides information about the molecule's three-dimensional structure, particularly the conformation of its chromophores. In the case of this compound, the amine groups are the primary chromophores that would exhibit a CD signal in the far-UV region.

The sign and magnitude of the Cotton effect in the CD spectrum are highly sensitive to the spatial arrangement of the atoms around the stereocenter. For the (S)-configuration at the C2 position, a specific CD spectral signature is expected. Based on studies of other chiral amines and proline derivatives, a positive or negative Cotton effect in a particular wavelength range can be correlated with the absolute configuration.

The conformation of the pyrrolidine ring and the orientation of the N-propyl and aminomethyl groups will significantly influence the CD spectrum. nih.gov Any intramolecular hydrogen bonding that rigidifies the structure would likely lead to a more intense and well-defined CD signal.

A hypothetical CD spectrum for this compound would likely show absorption bands corresponding to the n→σ* transitions of the amine groups. The exact position and intensity of these bands would need to be determined experimentally or through high-level computational modeling.

Table 1: Predicted Circular Dichroism Data for this compound

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Transition
~190-220Value to be determinedn→σ* (Primary Amine)
~200-230Value to be determinedn→σ* (Secondary Amine)

Note: The values in this table are hypothetical and represent the expected regions for electronic transitions of the amine chromophores. Actual experimental data is required for accurate values.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. slideshare.net An ORD spectrum provides information complementary to a CD spectrum and is also characteristic of a molecule's stereochemistry.

For this compound, the ORD curve is expected to exhibit a plain curve at wavelengths away from any absorption bands. In the region of the n→σ* transitions of the amine chromophores, the ORD spectrum would show a Cotton effect, which is a characteristic peak and trough (or vice versa) feature. The sign of the Cotton effect in the ORD spectrum is related to the absolute configuration of the stereocenter.

Similar to CD spectroscopy, the shape and magnitude of the ORD curve are dependent on the molecular conformation. Factors such as solvent polarity and the presence of intramolecular hydrogen bonds can influence the observed optical rotation at different wavelengths.

Table 2: Predicted Optical Rotatory Dispersion Data for this compound

Wavelength (nm)Specific Rotation [α] (degrees)
589 (Sodium D-line)Value to be determined
Wavelength of PeakValue to be determined
Wavelength of TroughValue to be determined

Note: The values in this table are hypothetical. Experimental measurement is necessary to determine the specific rotation and the characteristics of the Cotton effect.

Theoretical and Computational Investigations of 2s 1 Propylpyrrolidin 2 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and geometric structure of a molecule. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution, molecular orbital energies, and other electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov By approximating the electron density, DFT can efficiently calculate the potential energy of the system and find the geometry that corresponds to the minimum energy. For [(2S)-1-propylpyrrolidin-2-yl]methanamine, DFT calculations would be employed to predict bond lengths, bond angles, and dihedral angles of its ground state.

The choice of the functional and basis set is critical in DFT calculations to achieve a balance between accuracy and computational cost. A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set, like 6-31G(d,p), or a Dunning-style correlation-consistent basis set. The results of such a calculation would yield a precise 3D model of the molecule.

Illustrative Data Table: Optimized Geometric Parameters of this compound using DFT

ParameterBond/AnglePredicted Value (B3LYP/6-31G(d,p))
Bond LengthC-N (pyrrolidine ring)1.47 Å
Bond LengthC-C (pyrrolidine ring)1.54 Å
Bond LengthN-propyl1.46 Å
Bond LengthC-NH21.45 Å
Bond AngleC-N-C (pyrrolidine ring)108.5°
Bond AngleH-N-H (amine group)106.0°
Dihedral AngleC-C-N-C (pyrrolidine ring)Varies with conformer

Note: The data in this table are illustrative examples of what would be obtained from a DFT calculation and are not based on published experimental or computational results for this specific molecule.

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for certain properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to explore the potential energy surface of this compound. This allows for the identification of various stable conformers and the transition states that connect them, providing a comprehensive picture of the molecule's energy landscape.

Molecular Dynamics Simulations for Conformational Sampling

The pyrrolidine (B122466) ring and the propyl and aminomethyl substituents of this compound afford it significant conformational flexibility. Molecular dynamics (MD) simulations are a powerful computational tool for exploring this flexibility by simulating the motion of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, providing insights into the dynamic behavior of the molecule. scispace.com

For this compound, an MD simulation would typically be performed by placing the molecule in a simulated solvent box (e.g., water) and running the simulation for a duration of nanoseconds to microseconds. The resulting trajectories would reveal the preferred conformations of the molecule in solution, the dynamics of the pyrrolidine ring puckering, and the rotational freedom of the side chains. This information is crucial for understanding how the molecule might interact with other molecules or biological targets. nih.gov

Prediction of Reactivity Profiles and Reaction Pathways

Computational chemistry can predict the reactivity of a molecule by analyzing its electronic structure. nih.gov For this compound, the nitrogen atoms of the pyrrolidine ring and the primary amine are expected to be the most reactive sites due to the presence of lone pairs of electrons.

Conceptual DFT provides a framework for quantifying reactivity through various descriptors. nih.gov These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can indicate the molecule's ability to donate or accept electrons. The electrostatic potential mapped onto the electron density surface can visualize the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. Furthermore, computational methods can be used to model reaction pathways, calculate activation energies, and predict the products of potential reactions. nih.gov

Illustrative Data Table: DFT-Calculated Reactivity Descriptors for this compound

DescriptorPredicted Value (eV)Interpretation
HOMO Energy-6.5Indicates electron-donating ability
LUMO Energy2.1Indicates electron-accepting ability
HOMO-LUMO Gap8.6Relates to chemical stability
Ionization Potential6.5Energy required to remove an electron
Electron Affinity-2.1Energy released upon adding an electron

Note: The data in this table are illustrative examples of what would be obtained from a DFT calculation and are not based on published experimental or computational results for this specific molecule.

Computational Analysis of Intermolecular Interactions

Understanding how this compound interacts with other molecules is key to predicting its behavior in solution and its potential to act as a ligand. nih.gov Computational methods can be used to study non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov

By modeling a complex of this compound with a target molecule (e.g., a metal ion or the active site of a protein), the geometry and energy of the interaction can be calculated. Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can provide a detailed description of the nature and strength of these interactions. nih.gov For example, the primary amine group and the tertiary amine within the pyrrolidine ring are potential hydrogen bond donors and acceptors, respectively, and their interaction strengths can be quantified.

In Silico Screening of this compound as a Ligand or Probe

In silico screening techniques, such as molecular docking, can be used to predict the binding affinity and mode of interaction of this compound with a specific biological target, such as a receptor or enzyme. nih.govacademie-sciences.fr These methods computationally "dock" the ligand into the binding site of the target and score the different poses based on their predicted interaction energies. nih.gov

This approach can rapidly assess the potential of this compound as a ligand for a wide range of proteins, guiding experimental efforts. nih.gov The results of such a screening could identify potential biological targets and provide a structural basis for designing more potent and selective derivatives. The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can also be predicted using computational tools to assess its drug-likeness. academie-sciences.fr

Molecular Docking Studies with Representative Receptors/Enzymes

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the binding mode and affinity of a small molecule, such as this compound, to the binding site of a target protein.

While no specific molecular docking studies were identified for this compound, related structures containing the pyrrolidine motif have been investigated for their interaction with various enzymes. For instance, derivatives of proline, which shares the pyrrolidine ring, have been studied as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV). researchgate.net A hypothetical docking study of this compound could be performed against a panel of relevant biological targets to predict its potential interactions. The results of such a study would typically be presented in a table format, detailing binding energies and key interacting amino acid residues.

Hypothetical Molecular Docking Results

Target Protein (PDB ID) Binding Affinity (kcal/mol) Key Interacting Residues Potential Biological Activity
Representative Enzyme 1 -8.5 TYR82, ASP121, PHE254 Enzyme Inhibition
Representative Receptor 2 -7.9 SER150, TRP301, HIS412 Receptor Antagonism

This table is illustrative and not based on actual experimental data for the specified compound.

Pharmacophore Modeling for Potential Biological Target Identification

Pharmacophore modeling is another crucial computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. A pharmacophore model can be used to screen large databases of chemical compounds to identify new potential drug candidates.

A pharmacophore model for this compound would highlight its key chemical features, such as the basic amine group (a potential hydrogen bond donor and positively ionizable feature), the propyl group (a hydrophobic feature), and the stereochemistry of the pyrrolidine ring. This model could then be used to search for known biological targets that bind to ligands with similar pharmacophoric features.

Hypothetical Pharmacophore Features of this compound

Feature Type 3D Coordinates (Å)
Feature 1 Hydrogen Bond Donor (x1, y1, z1)
Feature 2 Positive Ionizable (x2, y2, z2)
Feature 3 Hydrophobic (x3, y3, z3)

This table is illustrative and not based on actual experimental data for the specified compound.

The development of a consensus pharmacophore model, which combines features from multiple known active ligands for a particular target, is a powerful strategy for identifying novel inhibitors. nih.gov Such an approach could theoretically be applied to identify potential targets for this compound by comparing its structural features to pharmacophore models of known drug targets.

Reactivity and Reaction Mechanisms Involving 2s 1 Propylpyrrolidin 2 Yl Methanamine

Amine Reactivity at the Methanamine Moiety

The primary amine group attached to the methylene (B1212753) bridge is a key site of nucleophilic reactivity. Its unshared pair of electrons readily participates in reactions with electrophilic centers, leading to the formation of a variety of derivatives.

Nucleophilic Reactivity in Acylation and Alkylation Reactions

The primary amine of [(2S)-1-propylpyrrolidin-2-yl]methanamine undergoes facile acylation when treated with acylating agents such as acid chlorides and anhydrides. This nucleophilic acyl substitution reaction results in the formation of stable amide derivatives. The reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). ncert.nic.inbyjus.comorgoreview.com The general mechanism involves the formation of a tetrahedral intermediate which then collapses to yield the amide product. orgoreview.com

Similarly, the primary amine can be alkylated by reaction with alkyl halides. This nucleophilic substitution reaction, however, can be challenging to control, often leading to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, careful control of reaction conditions, such as stoichiometry and temperature, is essential. libretexts.orgopenstax.org

Table 1: Representative Acylation and Alkylation Reactions

Reactant Reagent Product Type
This compound Acetyl chloride N-((S)-1-propylpyrrolidin-2-ylmethyl)acetamide
This compound Benzoic anhydride N-((S)-1-propylpyrrolidin-2-ylmethyl)benzamide
This compound Methyl iodide N-methyl-N-((S)-1-propylpyrrolidin-2-ylmethyl)amine

Condensation Reactions with Carbonyl Compounds

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netlibretexts.orglibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields the stable imine product. researchgate.netresearchgate.net The formation of these Schiff bases is a reversible process, and the equilibrium can be shifted towards the product by removal of water. libretexts.org

Table 2: Schiff Base Formation with Various Carbonyl Compounds

Carbonyl Compound Product (Schiff Base)
Benzaldehyde (E)-N-benzylidene-1-((S)-1-propylpyrrolidin-2-yl)methanamine
Acetone N-(propan-2-ylidene)-1-((S)-1-propylpyrrolidin-2-yl)methanamine
Cyclohexanone N-cyclohexylidene-1-((S)-1-propylpyrrolidin-2-yl)methanamine

Reactivity of the Pyrrolidine (B122466) Nitrogen

The tertiary nitrogen atom within the pyrrolidine ring exhibits its own characteristic reactivity, primarily acting as a Lewis base and a nucleophile.

Quaternization and Salt Formation

The tertiary amine of the pyrrolidine ring can be readily quaternized by reaction with alkyl halides, a process known as the Menshutkin reaction. This SN2 reaction leads to the formation of quaternary ammonium (B1175870) salts. mdpi.comgoogle.com The rate of quaternization is influenced by the nature of the alkyl halide and the solvent polarity. The resulting quaternary ammonium salts are ionic compounds with distinct physical and chemical properties compared to the parent amine.

Furthermore, as a basic site, the pyrrolidine nitrogen readily reacts with acids to form ammonium salts. This acid-base chemistry is fundamental to the handling and purification of this compound.

Ligand Coordination Chemistry

The presence of two nitrogen atoms with available lone pairs of electrons makes this compound an effective bidentate ligand in coordination chemistry. nih.govbyjus.com It can chelate to metal ions, forming stable coordination complexes. ncert.nic.in The stereochemistry of the ligand can influence the geometry and properties of the resulting metal complexes. The coordination can involve both the primary and tertiary nitrogen atoms, leading to the formation of a five-membered chelate ring, which is a thermodynamically favorable arrangement.

Stereospecific Reactions of this compound

The (S)-chiral center at the 2-position of the pyrrolidine ring allows this compound to be employed as a chiral auxiliary or a chiral ligand in stereospecific and stereoselective reactions. numberanalytics.comwikipedia.orgresearchgate.netsigmaaldrich.com In its role as a chiral auxiliary, the amine is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary can be cleaved and recovered.

As a chiral ligand in asymmetric catalysis, it can coordinate to a metal center, creating a chiral environment that influences the enantioselectivity of reactions such as hydrogenations, aldol (B89426) reactions, and Michael additions. The propyl group on the pyrrolidine nitrogen can sterically and electronically tune the catalytic activity and selectivity.

Preservation of Stereochemical Integrity During Transformations

A critical aspect of utilizing chiral molecules like this compound in synthesis is the preservation of their stereochemical integrity. In many reactions involving N-alkylation or other transformations at the pyrrolidine nitrogen, the stereocenter at the C2 position is generally stable and does not undergo racemization. This stability is fundamental to its application as a chiral auxiliary or catalyst, ensuring that the stereochemical information is retained throughout a synthetic sequence. For instance, ruthenium-catalyzed N-alkylation of α-amino acid esters has been shown to proceed with excellent retention of stereochemical integrity, a principle that would apply to the synthesis or modification of this compound. researchgate.net

Diastereoselective Reactions with Chiral Substrates

When this compound reacts with other chiral molecules, the formation of diastereomers is expected. The inherent chirality of the pyrrolidine ring, influenced by the steric bulk of the N-propyl group, will dictate the facial selectivity of the reaction. While specific studies on the diastereoselective reactions of the N-propyl derivative are not available, research on similar pyrrolidine structures in multicomponent reactions demonstrates the potential for high diastereoselectivity in the synthesis of substituted pyrrolidines. These reactions can construct multiple stereogenic centers in a single operation with a high degree of control.

Catalytic Applications of this compound

The primary interest in chiral pyrrolidine derivatives lies in their application as catalysts in asymmetric synthesis. The presence of both a secondary and a primary amine allows for various modes of activation and coordination.

Organocatalysis in Asymmetric Synthesis

Derivatives of proline and its analogues, often referred to as prolinamides, are powerful organocatalysts. They typically operate via enamine or iminium ion intermediates to catalyze a wide range of asymmetric transformations. While direct experimental data for this compound in organocatalysis is lacking, the performance of similar N-alkylated prolinamides in reactions like the aldol reaction provides valuable insight. The nature of the N-substituent is known to influence the catalyst's solubility, steric environment, and, consequently, the enantioselectivity and diastereoselectivity of the catalyzed reaction. Computational studies on N-methyl-prolinamide enamines have been used to understand the transition states and stereochemical outcomes of such reactions. nih.gov It is plausible that the propyl group in this compound would create a specific chiral pocket, influencing the approach of substrates and leading to high stereocontrol.

Below is a hypothetical data table illustrating the potential of N-alkyl prolinamide derivatives in the asymmetric aldol reaction, based on general findings in the field.

Catalyst (N-substituent)AldehydeKetoneYield (%)Enantiomeric Excess (ee, %)
Methylp-NitrobenzaldehydeAcetone8592
EthylBenzaldehydeCyclohexanone9095
Propyl (Hypothetical) Isobutyraldehyde Acetone 88 94
Isopropylp-NitrobenzaldehydeCyclohexanone8290

This table is illustrative and based on trends observed for similar catalysts; specific data for the propyl derivative is not available.

Ligand for Transition Metal Catalysis

The diamine structure of this compound makes it an excellent candidate as a chiral ligand for transition metals. The two nitrogen atoms can chelate to a metal center, creating a chiral environment that can induce asymmetry in a variety of metal-catalyzed reactions, such as hydrogenations, cross-coupling reactions, and cycloadditions. The stereochemical outcome of these reactions is often highly dependent on the structure of the chiral ligand. For instance, chiral pyrrolidinyl gold(I) complexes have been analyzed using DFT calculations to understand the chiral binding pocket and predict enantioselectivities. nih.gov The N-propyl group in this compound would contribute to the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

A hypothetical application of this compound as a ligand in a palladium-catalyzed asymmetric allylic alkylation is presented in the table below, drawing on general principles of such reactions.

MetalLigandSubstrateProduct Yield (%)Enantiomeric Excess (ee, %)
Palladium(S)-BINAP1,3-Diphenylallyl acetate9598
Rhodium(R,R)-Me-DuPhosMethyl acetamidoacrylate>9995
Palladium This compound (Hypothetical) rac-1,3-Dimethylallyl acetate 92 93
Iridium(S,S)-f-binaphane(E)-1,2-diphenylethene9896

This table is illustrative and based on the performance of other chiral diamine ligands; specific data for the propyl derivative is not available.

Applications of 2s 1 Propylpyrrolidin 2 Yl Methanamine in Material Science and Supramolecular Chemistry

Role in Self-Assembly Processes and Supramolecular Aggregates

It is concluded that [(2S)-1-propylpyrrolidin-2-yl]methanamine is likely a compound with limited or no current published research in the specified areas of material science and supramolecular chemistry. Further research would be required to determine its potential in these applications.

Biological and Biochemical Research Applications of 2s 1 Propylpyrrolidin 2 Yl Methanamine Excluding Clinical Human Trials

Cellular Uptake and Distribution in Model Systems

The lack of available information prevents the creation of data tables and a detailed analysis of research findings as requested. It is possible that research on [(2S)-1-propylpyrrolidin-2-yl]methanamine is proprietary, in very early stages of investigation and not yet published, or that the compound has not been a subject of significant biological research to date.

Permeability Studies Across Model Biological Barriers

No studies detailing the permeability of this compound across models such as the blood-brain barrier or Caco-2 cell monolayers were identified.

Intracellular Localization in Cell Lines

Information regarding the subcellular distribution of this compound within various cell lines is not available in the current scientific literature.

Pharmacokinetic Characteristics in Pre-clinical Models (In Vitro and In Vivo, Non-Human)

Metabolic Stability and Metabolite Identification in Hepatic Microsomes

No data on the metabolic stability of this compound in liver microsomes from any species, nor any identification of its metabolites, could be found.

Plasma Protein Binding in Animal Plasma

There are no available studies that have determined the extent to which this compound binds to plasma proteins in any animal model.

Excretion Pathways in Animal Models

Research detailing the routes of elimination (e.g., renal, fecal) for this compound in preclinical animal models has not been published.

Future Research Directions and Unexplored Avenues for 2s 1 Propylpyrrolidin 2 Yl Methanamine

Development of Novel Synthetic Routes

The advancement of applications for [(2S)-1-propylpyrrolidin-2-yl]methanamine is intrinsically linked to the development of more efficient and sustainable methods for its synthesis. While routes to chiral pyrrolidines are established, future research could focus on several key areas to improve accessibility and environmental impact.

Key Research Objectives:

Green Chemistry Approaches: Investigation into synthetic pathways that utilize environmentally benign solvents, reduce the number of synthetic steps (step economy), and minimize waste generation. This could involve biocatalytic methods, leveraging enzymes for stereoselective synthesis, which is a growing area in the production of chiral amines. mdpi.com

Catalytic Asymmetric Synthesis: Development of novel catalytic systems, potentially using transition metals or organocatalysts, for the direct and highly enantioselective synthesis of the target molecule. This would be an advance over methods requiring chiral auxiliaries or resolution of racemic mixtures. nih.gov

Flow Chemistry Synthesis: Adapting existing synthetic routes or developing new ones for continuous flow processes. This can offer improved safety, scalability, and process control compared to traditional batch synthesis.

A comparative table of potential synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesResearch Focus
Biocatalysis High enantioselectivity, mild reaction conditions, reduced environmental impact.Identifying suitable enzymes (e.g., imine reductases, transaminases), process optimization. mdpi.com
Asymmetric Catalysis High efficiency, potential for large-scale production, catalytic use of chiral sources.Development of novel ligands and catalysts, optimization of reaction conditions. nih.govmdpi.com
Flow Chemistry Enhanced safety, improved scalability and reproducibility, potential for automation.Reactor design, optimization of flow parameters, integration with purification.

Expansion of Chiral Ligand Applications

Chiral amines are widely used as ligands in asymmetric synthesis. sigmaaldrich.com While derivatives of proline and other pyrrolidines have been extensively studied, the specific applications of this compound as a chiral ligand remain an area ripe for exploration. Its structure, featuring a primary amine and a tertiary amine within a chiral scaffold, suggests its potential as a bidentate ligand.

Future research should focus on its application in a variety of metal-catalyzed asymmetric reactions, including:

Asymmetric Hydrogenation: As a ligand for transition metals like ruthenium, rhodium, or iridium in the hydrogenation of prochiral ketones, imines, and olefins to produce chiral alcohols and amines. nih.gov

Carbon-Carbon Bond Forming Reactions: Exploring its efficacy in reactions such as asymmetric aldol (B89426) reactions, Michael additions, and allylic alkylations. tudublin.ie

Cross-Coupling Reactions: Investigating its use in stereoselective cross-coupling reactions to form chiral biaryls or other complex structures.

Exploration of Advanced Material Applications

The pyrrolidine (B122466) ring is a key structural motif in many functional materials and biologically active compounds. nih.govresearchgate.net The unique combination of a chiral center, a primary amine, and a tertiary amine in this compound makes it an attractive building block for advanced materials.

Potential Application Areas:

Chiral Polymers and Frameworks: Incorporation of the molecule as a monomer into polymers could lead to materials with unique chiroptical properties, useful in chiral separations or as sensors. It could also be used to construct chiral metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) for applications in asymmetric catalysis and enantioselective separations.

Functionalized Surfaces: Covalent attachment of the compound to surfaces (e.g., silica, nanoparticles) could create chiral stationary phases for chromatography or heterogeneous catalysts.

Organoelectronics: While a more speculative area, the nitrogen-containing heterocyclic structure could be modified to create derivatives for use in organic light-emitting diodes (OLEDs) or other electronic devices where chirality can influence material properties.

Deeper Understanding of Structure-Reactivity Relationships

To rationally design better catalysts and materials based on this compound, a fundamental understanding of its structure-reactivity relationships is crucial. Systematic studies are needed to correlate the structural features of the molecule and its derivatives with their performance in various applications.

This can be achieved through:

Systematic Derivatization: Synthesizing a library of analogues by modifying the N-propyl group and observing the effect on catalytic activity or material properties. nih.gov

Kinetic and Mechanistic Studies: Performing detailed kinetic studies of reactions catalyzed by its metal complexes to elucidate the reaction mechanism and identify the rate-determining step. rsc.org

Spectroscopic and Crystallographic Analysis: Using techniques like NMR, X-ray crystallography, and circular dichroism to study the conformation of the molecule and its complexes, providing insights into the origin of stereoselectivity. pnas.org

Computational Design of Advanced Derivatives

Computational chemistry and molecular modeling offer powerful tools to accelerate the discovery and optimization of new applications for this compound.

Future computational studies could include:

Ligand-Substrate Interaction Modeling: Using Density Functional Theory (DFT) and other methods to model the transition states of catalytic reactions, helping to explain observed stereoselectivities and guide the design of more effective ligands. rsc.org

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for a series of derivatives to predict their catalytic performance or other properties, thereby prioritizing synthetic efforts. nih.gov

Virtual Screening: Screening virtual libraries of potential derivatives for desired properties before committing to their synthesis, saving time and resources.

Computational ApproachResearch GoalExpected Outcome
DFT Modeling Elucidate reaction mechanisms and origins of stereoselectivity.Optimized transition state geometries and energetic profiles. rsc.org
QSAR Studies Predict the activity of new derivatives based on their structure.A predictive model to guide the design of more active compounds. nih.gov
Molecular Docking Investigate binding modes in potential biological applications.Identification of key interactions and prediction of binding affinity. nih.gov

Interdisciplinary Research Collaborations

Realizing the full potential of this compound will require collaboration across multiple scientific disciplines.

Synthetic and Catalysis Chemistry: Chemists to develop new synthetic routes and explore new catalytic applications.

Materials Science and Engineering: Researchers to incorporate the molecule into novel polymers, frameworks, and surface materials.

Computational Chemistry: Theoreticians to provide mechanistic insights and guide the design of next-generation derivatives.

Biochemistry and Pharmaceutical Sciences: The pyrrolidine scaffold is prevalent in many pharmaceuticals. nih.govresearchgate.net Collaborations could explore the potential of its derivatives as enzyme inhibitors or receptor ligands.

Through these concerted and forward-looking research efforts, the scientific community can unlock the full potential of this compound, paving the way for innovations in chemistry, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing [(2S)-1-propylpyrrolidin-2-yl]methanamine with high enantiomeric purity?

  • Methodological Answer : Chiral resolution via recrystallization or asymmetric catalysis is often employed. For example, reductive amination using NaBH(OAc)₃ in dichloroethane (DCE) with a chiral auxiliary (e.g., (S)-proline derivatives) can yield enantiomerically pure products. Polarimetry ([α]D measurements) and chiral HPLC (e.g., Chiralpak® columns) are critical for verifying enantiopurity .

Q. How can the structure and stereochemistry of this compound be confirmed?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm the pyrrolidine ring and propyl substituent. Key signals include δ ~2.5–3.5 ppm for N-CH₂ protons and δ ~1.0–1.5 ppm for the propyl group .
  • HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) validates the molecular formula (C₈H₁₈N₂) .
  • X-ray crystallography : For absolute stereochemical confirmation, single-crystal X-ray analysis is definitive .

Q. What are the primary safety considerations when handling this compound in the laboratory?

  • Methodological Answer :

  • Hazards : Potential skin/eye irritant; avoid inhalation. Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation.
  • Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design analogs of this compound to study functional selectivity at serotonin receptors (e.g., 5-HT2C)?

  • Methodological Answer :

  • Scaffold modification : Introduce substituents (e.g., fluorinated aryl groups) to the pyrrolidine ring to enhance receptor binding. For example, cyclopropane-fused analogs (e.g., (+)-27 in ) show improved selectivity .
  • Pharmacological assays : Use radioligand binding assays (³H-LSD for 5-HT2C) and functional assays (calcium flux) to evaluate potency (EC₅₀) and efficacy (Emax) .

Q. What strategies mitigate data contradictions in enantiomer-specific activity studies of this compound?

  • Methodological Answer :

  • Stereochemical controls : Synthesize both enantiomers (e.g., (2S) vs. (2R)) and test in parallel.
  • Batch validation : Use chiral chromatography to ensure no racemization during storage.
  • Statistical rigor : Replicate experiments across independent labs to confirm activity trends .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacokinetic profile of this compound derivatives?

  • Methodological Answer :

  • Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyl or methoxy) to improve solubility. For example, 2-methoxybenzyl derivatives (e.g., (+)-40 in ) enhance metabolic stability .
  • In vitro ADME : Assess hepatic microsomal stability and plasma protein binding to prioritize candidates .

Critical Analysis of Evidence

  • Contradictions : Synthesis protocols in (NaBH₄ vs. NaBH(OAc)₃) highlight alternative reductive amination conditions. Researchers should validate method compatibility with their substrates.
  • Gaps : Limited toxicity data (e.g., acute LD₅₀) in and necessitates further preclinical studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.